4-((1s)-1-Aminoethyl)-3-fluorophenol
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Overview
Description
(S)-4-(1-Aminoethyl)-3-fluorophenol is a chiral primary amine with significant potential in various scientific and industrial applications. This compound is characterized by the presence of an amino group attached to an asymmetric carbon, making it an important building block for the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-aminoethyl)-3-fluorophenol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the use of engineered transaminase enzymes, which can convert 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This biocatalytic approach is advantageous due to its specificity and efficiency.
Industrial Production Methods: In an industrial setting, the production of (S)-4-(1-aminoethyl)-3-fluorophenol may involve large-scale biocatalytic processes using immobilized transaminase enzymes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: (S)-4-(1-aminoethyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
(S)-4-(1-aminoethyl)-3-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(1-aminoethyl)-3-fluorophenol involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5’-phosphate (PLP), leading to the formation of a quinonoid intermediate . This intermediate undergoes further transformations to yield the desired products.
Comparison with Similar Compounds
- (S)-3-(1-Aminoethyl)-phenol
- (S)-3-Hydroxy-α-methylbenzylamine
Comparison: (S)-4-(1-aminoethyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C8H10FNO |
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Molecular Weight |
155.17 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI Key |
OBKMDRKVZXRMBQ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)O)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)F)N |
Origin of Product |
United States |
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